Cas no 857970-22-0 (6-chloro-2-methyl-thiazolo[5,4-b]pyridine)

6-chloro-2-methyl-thiazolo[5,4-b]pyridine is a versatile heterocyclic compound with significant applications in organic synthesis. Its unique structure and electronic properties make it suitable for the synthesis of various bioactive molecules. The compound exhibits high purity and stability, ensuring reliable performance in chemical reactions. Its ability to undergo various transformations makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.
6-chloro-2-methyl-thiazolo[5,4-b]pyridine structure
857970-22-0 structure
Product name:6-chloro-2-methyl-thiazolo[5,4-b]pyridine
CAS No:857970-22-0
MF:C7H5ClN2S
MW:184.645998716354
MDL:MFCD07375042
CID:2808355
PubChem ID:50901468

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-2-methyl-thiazolo[5,4-b]pyridine
    • 6-Chloro-2-methylthiazolo[5,4-b]pyridine (ACI)
    • AKOS006284841
    • SCHEMBL16711669
    • AS-35908
    • 6-CHLORO-2-METHYLTHIAZOLO[5,4-B]PYRIDINE
    • MFCD07375042
    • DTXSID20678962
    • AB41024
    • 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine
    • CS-0131569
    • 6-CHLORO-2-METHYL-[1,3]THIAZOLO[5,4-B]PYRIDINE
    • 857970-22-0
    • MDL: MFCD07375042
    • Inchi: 1S/C7H5ClN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
    • InChI Key: HRDFOCIDMXEORR-UHFFFAOYSA-N
    • SMILES: ClC1C=C2C(SC(C)=N2)=NC=1

Computed Properties

  • Exact Mass: 183.9861970g/mol
  • Monoisotopic Mass: 183.9861970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Security Information

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C385040-100mg
6-Chloro-2-methylthiazolo[5,4-B]pyridine
857970-22-0
100mg
$ 320.00 2022-06-06
AstaTech
51787-0.25/G
6-CHLORO-2-METHYLTHIAZOLO[5,4-B]PYRIDINE
857970-22-0 97%
0.25g
$217 2023-09-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF620-1G
6-chloro-2-methyl-thiazolo[5,4-b]pyridine
857970-22-0 95%
1g
¥ 1,531.00 2023-04-13
Chemenu
CM176102-250mg
6-chloro-2-methylthiazolo[5,4-b]pyridine
857970-22-0 97%
250mg
$*** 2023-05-29
Alichem
A029183733-1g
6-Chloro-2-methylthiazolo[5,4-b]pyridine
857970-22-0 95%
1g
$610.98 2023-08-31
Ambeed
A111385-250mg
6-Chloro-2-methylthiazolo[5,4-b]pyridine
857970-22-0 98%
250mg
$32.0 2025-03-03
Ambeed
A111385-1g
6-Chloro-2-methylthiazolo[5,4-b]pyridine
857970-22-0 98%
1g
$127.0 2025-03-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF620-100mg
6-chloro-2-methyl-thiazolo[5,4-b]pyridine
857970-22-0 95%
100mg
¥403.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF620-500mg
6-chloro-2-methyl-thiazolo[5,4-b]pyridine
857970-22-0 95%
500mg
¥1116.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF620-1g
6-chloro-2-methyl-thiazolo[5,4-b]pyridine
857970-22-0 95%
1g
¥1670.0 2024-04-16

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
2.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Toluene ;  overnight, 110 °C
Reference
Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ
Sorto, Nohemy A.; et al, Journal of Organic Chemistry, 2010, 75(22), 7946-7949

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Toluene ;  overnight, 110 °C
Reference
Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ
Sorto, Nohemy A.; et al, Journal of Organic Chemistry, 2010, 75(22), 7946-7949

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
2.1 Reagents: Lawesson's reagent Solvents: Toluene ;  12 h, 110 °C
Reference
Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ
Sorto, Nohemy A.; et al, Journal of Organic Chemistry, 2010, 75(22), 7946-7949

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Xylene ;  12 h, 110 °C
Reference
Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ
Sorto, Nohemy A.; et al, Journal of Organic Chemistry, 2010, 75(22), 7946-7949

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Raw materials

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Preparation Products

Additional information on 6-chloro-2-methyl-thiazolo[5,4-b]pyridine

Introduction to 6-chloro-2-methyl-thiazolo[5,4-b]pyridine (CAS No. 857970-22-0)

6-chloro-2-methyl-thiazolo[5,4-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 857970-22-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the thiazolo[5,4-b]pyridine class, a scaffold that has been extensively studied for its role in drug discovery and development. The presence of both chloro and methyl substituents on the thiazole and pyridine rings, respectively, enhances its chemical reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.

The structural motif of 6-chloro-2-methyl-thiazolo[5,4-b]pyridine combines the electron-deficient nature of the chloro group with the electron-donating effect of the methyl group, creating a balanced system for further derivatization. This balance is crucial for modulating the compound's interactions with biological targets, such as enzymes and receptors. The thiazolo[5,4-b]pyridine core is particularly interesting because it mimics the structure of several bioactive natural products and pharmacologically relevant compounds, suggesting a broad spectrum of potential therapeutic applications.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. Among these, thiazolo[5,4-b]pyridines have emerged as a privileged scaffold due to their ability to engage with various biological pathways. For instance, derivatives of this class have shown promise in inhibiting kinases, which are key enzymes involved in signal transduction pathways associated with cancer and inflammatory diseases. The chloro and methyl substituents in 6-chloro-2-methyl-thiazolo[5,4-b]pyridine provide excellent handles for further chemical modifications, allowing researchers to fine-tune its pharmacological properties.

One of the most compelling aspects of 6-chloro-2-methyl-thiazolo[5,4-b]pyridine is its potential as a building block for more complex molecules. The chloro group can undergo nucleophilic substitution reactions, while the methyl group can be oxidized or reduced depending on the desired outcome. These reactivities make it an ideal candidate for constructing libraries of compounds for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds that can be further optimized for efficacy and selectivity.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Thiazolo[5,4-b]pyridines are no exception and have been incorporated into several drugs already on the market or in advanced stages of clinical trials. For example, some derivatives have demonstrated anti-inflammatory properties by targeting specific enzymes like COX-2 or by modulating immune responses. The structural features of 6-chloro-2-methyl-thiazolo[5,4-b]pyridine align well with these trends, positioning it as a promising candidate for future drug discovery efforts.

In academic research, 6-chloro-2-methyl-thiazolo[5,4-b]pyridine has been used as a starting material to explore new synthetic pathways and methodologies. Researchers have leveraged its reactivity to develop novel catalytic systems that facilitate cross-coupling reactions between different heterocyclic units. These advancements not only expand the synthetic toolbox but also provide insights into how such scaffolds can be best utilized in drug design. The ability to efficiently construct complex thiazolo[5,4-b]pyridine derivatives is crucial for accelerating the discovery of new therapeutic agents.

The versatility of 6-chloro-2-methyl-thiazolo[5,4-b]pyridine extends beyond its role as an intermediate in organic synthesis. It has also been employed in medicinal chemistry to develop probes for studying biological mechanisms. By designing analogs with varying substituents at specific positions on the core scaffold, researchers can gain insights into how different structural features influence binding affinity and selectivity. This approach has been particularly useful in understanding enzyme-inhibitory interactions at a molecular level.

The future prospects for 6-chloro-2-methyl-thiazolo[5,4-b]pyridine are bright given its multifaceted utility in pharmaceutical research and development. As computational methods improve and high-throughput screening becomes more efficient, the identification of new bioactive derivatives will likely accelerate. Furthermore, advances in green chemistry principles may enable more sustainable synthetic routes for this compound and its analogs. Such developments would not only enhance cost-effectiveness but also reduce environmental impact.

In conclusion, 6-chloro-2-methyl-thiazolo[5,4-b]pyridine(CAS No. 857970-22-0) represents a significant advancement in heterocyclic chemistry with implications for drug discovery and synthetic methodologies. Its unique structural features and reactivity make it a valuable asset for researchers aiming to develop novel therapeutic agents. As the field continues to evolve, 6-chloro-2-methyl-thiazolo[5, 4-b]pyridine will undoubtedly play a pivotal role in shaping future pharmaceutical innovations.

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(CAS:857970-22-0)6-chloro-2-methyl-thiazolo[5,4-b]pyridine
A923508
Purity:99%/99%/99%/99%
Quantity:1.0g/5.0g/10.0g/25.0g
Price ($):192.0/575.0/959.0/1917.0